molecular formula C5H10O4S B3022891 Methyl 3-(methylsulfonyl)propanoate CAS No. 89211-37-0

Methyl 3-(methylsulfonyl)propanoate

Cat. No.: B3022891
CAS No.: 89211-37-0
M. Wt: 166.2 g/mol
InChI Key: GQHBXCVAMSARRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(methylsulfonyl)propanoate (C₅H₁₀O₄S) is a sulfone-containing ester characterized by a methyl ester group at the terminal carboxyl and a methylsulfonyl (–SO₂CH₃) substituent at the β-position. Sulfonyl groups are known for their electron-withdrawing effects, enhancing chemical stability and influencing reactivity in substitution or elimination reactions .

Key applications include its use as an intermediate in drug development, such as in the synthesis of Lirentelimab (a therapeutic antibody targeting allergies) and other bioactive molecules .

Properties

IUPAC Name

methyl 3-methylsulfonylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-9-5(6)3-4-10(2,7)8/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHBXCVAMSARRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237575
Record name Propionic acid, 3-(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89211-37-0
Record name Methyl 3-(methylsulfonyl)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89211-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 3-(methylsulfonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089211370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 3-(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(methylsulfonyl)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(methylsulfonyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylsulfonyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted propanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methylsulfonyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(methylsulfonyl)propanoate involves its ability to participate in various chemical reactions due to the presence of the methylsulfonyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Sulfur Atom

Methyl 3-(Methylsulfinyl)propanoate (S2g)
  • Structure : Contains a sulfinyl (–SOCH₃) group instead of sulfonyl.
  • Synthesis: Oxidized from methyl 3-(methylthio)propanoate using mCPBA in CH₂Cl₂, yielding a chiral sulfoxide .
  • Reactivity : Sulfinyl groups are less electron-withdrawing than sulfonyl, making them more prone to redox reactions.
  • Applications : Chiral intermediates in asymmetric synthesis .
Methyl 3-(Chlorosulfonyl)propanoate
  • Structure : Chlorosulfonyl (–SO₂Cl) substituent at the β-position.
  • Synthesis : Likely derived from sulfonic acid chlorination.
  • Reactivity : Highly electrophilic due to the chlorine atom, enabling nucleophilic substitutions (e.g., with amines or alcohols).
  • Applications : Precursor for sulfonamide drugs or agrochemicals .
Methyl 3-Mercaptopropanoate
  • Structure : Thiol (–SH) group instead of sulfonyl.
  • Properties : Lower molecular weight (120.17 g/mol) and higher volatility.
  • Reactivity : Thiols participate in disulfide bond formation and Michael additions.
  • Applications : Flavoring agent (e.g., garlic-like odor in fermented beverages) .

Ester Group Modifications

Ethyl 3-(Methylsulfonyl)propanoate
  • Structure : Ethyl ester variant (C₆H₁₂O₄S).
  • Synthesis: Similar to the methyl ester, with ethanol replacing methanol in esterification.
  • Properties : Higher lipophilicity compared to the methyl analog, affecting solubility and bioavailability.
  • Applications : Pharmaceutical intermediate (e.g., prodrugs) .

Complex Derivatives with Aromatic or Amino Substituents

Methyl 3-(3-Methylsulfonylphenyl)propanoate
  • Structure: Aromatic ring linked to the sulfonyl group (C₁₁H₁₅NO₄S).
  • Properties : Higher molecular weight (257.31 g/mol) and density (1.257 g/cm³).
  • Applications: Key intermediate in synthesizing immunomodulatory agents like Lirentelimab .
Methyl 3-(Substituted Amino)propanoates
  • Structure: Amino groups (–NH–R) at the β-position.
  • Synthesis: Via Michael addition of methyl acrylate with amines, followed by hydrazinolysis .
  • Applications : Cholinesterase inhibitors with antioxidant properties, relevant in neurodegenerative disease research .

Comparative Data Table

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-(methylsulfonyl)propanoate –SO₂CH₃ C₅H₁₀O₄S 166.20 Drug intermediates, stable electrophile
Methyl 3-(methylsulfinyl)propanoate –SOCH₃ C₅H₁₀O₃S 150.20 Chiral synthesis intermediates
Methyl 3-mercaptopropanoate –SH C₄H₈O₂S 120.17 Flavoring agents, thiol reactivity
Ethyl 3-(methylsulfonyl)propanoate –SO₂CH₃ (ethyl ester) C₆H₁₂O₄S 180.22 Lipophilic prodrugs
Methyl 3-(3-methylsulfonylphenyl)propanoate Aromatic –SO₂CH₃ C₁₁H₁₅NO₄S 257.31 Immunomodulatory drug intermediates

Key Research Findings

  • Synthetic Pathways : Oxidation of sulfide to sulfonyl groups requires stronger oxidizing agents (e.g., H₂O₂/acid) compared to sulfinyl formation with mCPBA .
  • Biological Activity : Sulfonyl derivatives exhibit enhanced metabolic stability compared to thiol or sulfinyl analogs, making them preferred in drug design .
  • Environmental Impact: Sulfone-containing compounds like this compound are less prone to microbial degradation than thiols, as seen in Roseobacter group bacteria studies .

Biological Activity

Methyl 3-(methylsulfonyl)propanoate is an organosulfur compound characterized by its methylsulfonyl group attached to a propanoate backbone. This compound has garnered attention due to its potential biological activities, which are essential for various applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5H10O4S
  • Molecular Weight : 178.20 g/mol
  • IUPAC Name : this compound

The presence of the methylsulfonyl group is significant as it influences the compound's reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in antimicrobial formulations.
  • Anti-inflammatory Properties : Studies indicate that related sulfonyl compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antioxidant Activity : Some derivatives have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
This compoundC5H10O4SContains a methylsulfonyl group; diverse reactivity.
Methyl 3-(methoxysulfinyl)propanoateC6H12O4SExhibits different reactivity profiles.
Ethyl 3-(methylthio)propanoateC6H12O2SContains thioether; different biological activity.
Sodium 3-methoxy-3-oxopropane-1-sulfinateC5H11NaO4SSalt form; differing solubility characteristics.

This table highlights how this compound stands out due to its specific functional group, which may confer distinct chemical properties and biological activities compared to its analogs.

The biological effects of this compound are believed to arise from its interaction with multiple biological targets. Mechanistic studies suggest that:

  • Receptor Interactions : Similar compounds have been shown to interact with various receptors involved in inflammation and immune response.
  • Biochemical Pathways : The compound may influence key signaling pathways such as NF-κB and MAPK/ERK, which are crucial for cellular responses to stress and inflammation.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibiotics .
  • Anti-inflammatory Effects :
    In vitro studies revealed that the compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory properties .
  • Antioxidant Activity :
    Research has shown that this compound can effectively scavenge free radicals in cellular models, providing insights into its potential role as an antioxidant agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(methylsulfonyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(methylsulfonyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.